2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
The compound 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to the triazoloquinazolinone family, a class of heterocyclic molecules notable for their fused triazole and quinazolinone cores. Key features of the compound include:
- Substituents: A 3,4-dimethoxyphenyl group at position 2 and a pyridin-3-yl group at position 7. These substituents likely enhance solubility and receptor binding via hydrogen bonding and π-π interactions.
- Molecular Weight: Estimated to be ~400–420 g/mol (based on analogues in –6).
- Stereochemistry: Likely a racemic mixture, as seen in similar triazoloquinazolinones .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-24(2)11-16-20(17(30)12-24)21(15-6-5-9-25-13-15)29-23(26-16)27-22(28-29)14-7-8-18(31-3)19(10-14)32-4/h5-10,13,21H,11-12H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCYQPMAXSRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (CAS Number: 540480-53-3) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is CHNO with a molecular weight of 431.5 g/mol. The structure includes a quinazoline core fused with a triazole ring and substituted with a dimethoxyphenyl group and a pyridine moiety. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 540480-53-3 |
Anticancer Properties
Recent studies have demonstrated the compound's potential as an antiproliferative agent against various cancer cell lines. In vitro assays revealed significant inhibition of cell growth in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation. Specifically, it targets the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth. By disrupting this pathway, the compound effectively induces apoptotic processes in cancer cells.
Case Studies
-
Study on MCF-7 Cell Line :
- Objective : To evaluate the antiproliferative effect on breast cancer cells.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 12 µM. Flow cytometry analysis indicated increased apoptosis rates correlating with compound concentration.
-
In Vivo Studies :
- Objective : To assess antitumor efficacy in xenograft models.
- Methodology : Tumor-bearing mice were administered the compound daily for three weeks.
- Results : Significant tumor regression was noted compared to control groups, alongside minimal toxicity as indicated by histological examinations of vital organs.
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. It demonstrates good brain permeability, making it a candidate for central nervous system-targeted therapies. Toxicity assessments indicate low acute toxicity levels; however, long-term studies are warranted to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The activity and physicochemical properties of triazoloquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis (Table 1):
*Estimated based on structural similarity.
Key Observations:
- Receptor Selectivity: Substituents at position 9 (e.g., pyridin-3-yl vs. phenyl or chlorophenyl) may influence target specificity. For instance, the diethylamino group in significantly elevates logP, suggesting utility in central nervous system targets.
Structure-Activity Relationship (SAR) Insights
Evidence from RXFP4 agonists () highlights critical SAR trends:
- Position 2 : Electron-withdrawing groups (e.g., chloro in 7a) enhance receptor binding. The target compound’s 3,4-dimethoxyphenyl group may mimic this via steric and electronic effects.
- Position 9 : Aromatic groups (e.g., pyridin-3-yl) improve solubility without sacrificing affinity, as seen in pyridine-containing analogues .
- Chiral Centers : Racemic mixtures (common in this class) may reduce selectivity, but resolution techniques are understudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
